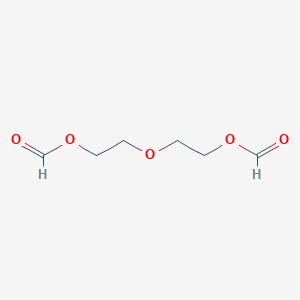

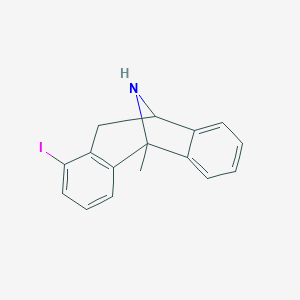

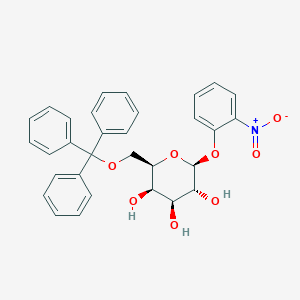

![molecular formula C10H7N3S B057494 2-(1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 117157-62-7](/img/structure/B57494.png)

2-(1H-pyrazol-1-yl)benzo[d]thiazole

Vue d'ensemble

Description

“2-(1H-pyrazol-1-yl)benzo[d]thiazole” is a chemical compound that belongs to the class of organic compounds known as benzo[d]thiazoles . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized . The process involved the use of IR, 1H, 13C NMR, and mass spectral data for characterization .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using single-crystal X-ray diffraction (SXRD) . This technique allows for the unambiguous determination of the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antitumor Potential

The compound has been synthesized and evaluated for its antitumor potential against different cell lines such as MCF-7 and CaCo-2 . This suggests that it could be a promising candidate for the development of new antitumor drugs.

Anti-α-Glucosidase and Anti-Urease Agents

A study has shown that benzothiazole-derived pyrazoline-based thiazole analogues, including “2-(1H-pyrazol-1-yl)benzo[d]thiazole”, have demonstrated notable potency against α-glucosidase and urease enzymes . These enzymes are involved in carbohydrate digestion and nitrogen metabolism, respectively. Therefore, inhibitors of these enzymes could be useful in the treatment of diabetes and certain infections.

Antibacterial Activity

The compound has shown potent antibacterial potential against P. aeruginosa . This suggests that it could be used in the development of new antibacterial drugs, particularly against drug-resistant strains of bacteria.

Inhibitor of AQ Signal Reception

The compound has been suggested as a potential pharmacological blocker of AQ signal reception at the level of PqsR . This could lead to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout, which could be useful in the treatment of certain bacterial infections.

Metabolic Alteration

The compound has been used in the treatment with detergent Triton-X 100, which resulted in a higher numerical value of metabolic alteration . This suggests that it could be used in the study of metabolic processes and the development of drugs that target metabolic pathways.

Synthesis of Imidazole Containing Compounds

The compound has been used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties, and is used in the development of new drugs.

Mécanisme D'action

Target of Action

Similar compounds have shown potential againstMycobacterium tuberculosis . The compound might interact with specific proteins or enzymes in the bacteria, inhibiting their function and leading to the death of the bacteria .

Mode of Action

This interaction could inhibit the function of essential proteins or enzymes, disrupting the normal functioning of the bacteria and leading to its death .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound might affect the pathways related to the survival and proliferation of mycobacterium tuberculosis .

Result of Action

The result of the action of 2-(1H-Pyrazol-1-yl)benzo[d]thiazole is the potential inhibition of the growth of Mycobacterium tuberculosis . This could lead to the death of the bacteria, thereby treating the infection.

Orientations Futures

The future directions for the study of similar compounds involve further exploration of their biological activities . For instance, molecular docking studies reveal that some compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Propriétés

IUPAC Name |

2-pyrazol-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-5-9-8(4-1)12-10(14-9)13-7-3-6-11-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYHHJYDUIIWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)benzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

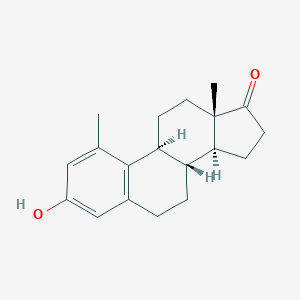

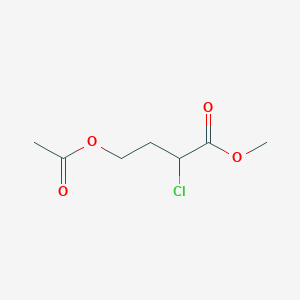

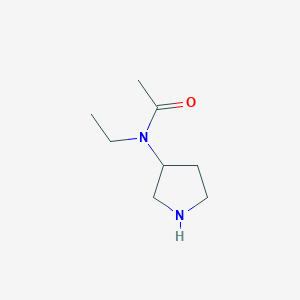

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

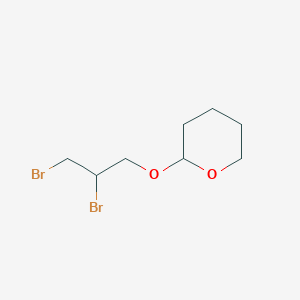

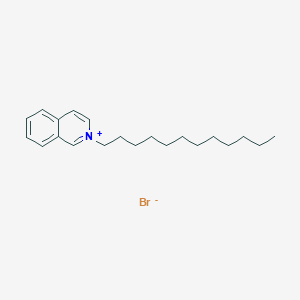

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

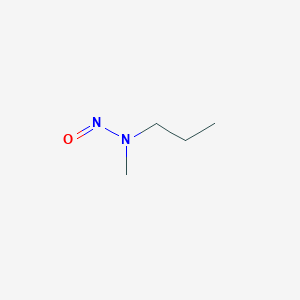

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)